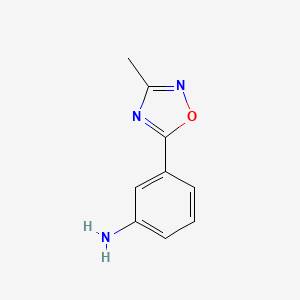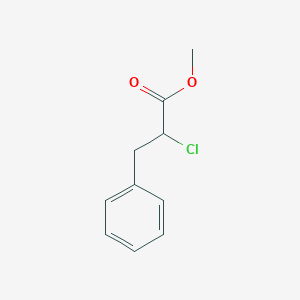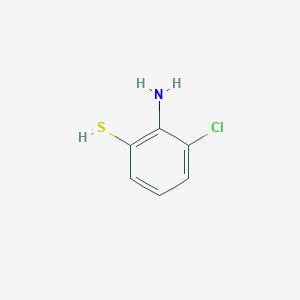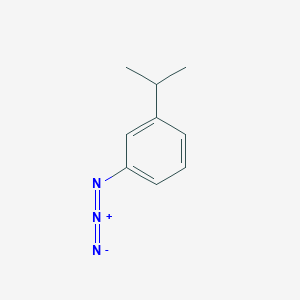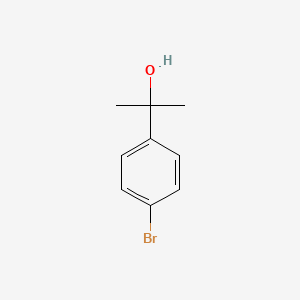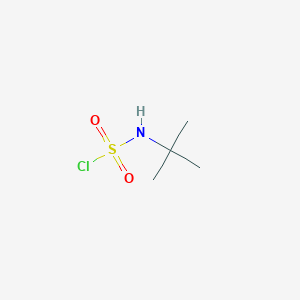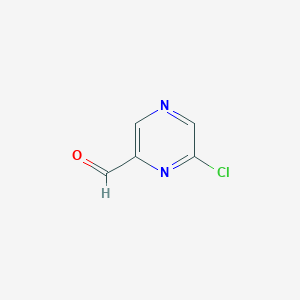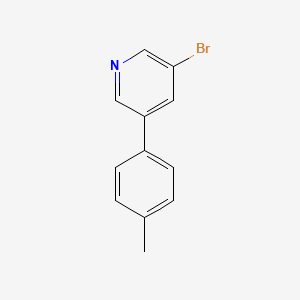
3-Bromo-5-(4-methylphenyl)pyridine
Vue d'ensemble
Description
3-Bromo-5-(4-methylphenyl)pyridine is a brominated pyridine derivative with a methyl-substituted phenyl group at the 5-position. This compound is of interest due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The presence of the bromine atom makes it a versatile intermediate for further chemical modifications through various coupling reactions.
Synthesis Analysis
The synthesis of brominated pyridine derivatives can be achieved through several methods. For instance, cyclometalated Pd(II) and Ir(III) complexes with 2-(4-bromophenyl)pyridine ligands have been synthesized, which could potentially be modified to produce 3-Bromo-5-(4-methylphenyl)pyridine . Additionally, a method for synthesizing 3-arylthieno[2,3-b]pyridines from 2-bromopyridines has been reported, which involves iodine-mediated cyclization . Although not directly synthesizing the compound , these methods provide insights into possible synthetic routes that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives can be characterized using techniques such as X-ray diffraction (XRD) and spectroscopic methods. For example, a combined experimental and computational study of similar brominated pyridine compounds has been conducted, providing insights into their structural properties . These studies are crucial for understanding the geometry, electronic configuration, and intermolecular interactions of such compounds.
Chemical Reactions Analysis
Brominated pyridine derivatives are known to participate in various chemical reactions, particularly in carbon-carbon coupling processes, which are fundamental in organic synthesis . The bromine atom in these compounds acts as a good leaving group, facilitating nucleophilic substitution reactions that can lead to the formation of biologically active molecules or other complex organic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives, such as solubility, melting point, and reactivity, are influenced by the presence of substituents on the pyridine ring. For instance, the luminescent properties of cyclometalated complexes containing bromophenylpyridine ligands have been studied, which could be relevant for the photophysical properties of 3-Bromo-5-(4-methylphenyl)pyridine . Additionally, the antifungal activity of related compounds has been assessed, indicating potential biological applications .
Applications De Recherche Scientifique
1. Synthesis of Novel Triazole-Pyrimidine Hybrids
- Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
2. Synthesis of 1H-Pyrazolo[3,4-b]pyridines
- Application Summary: “3-Bromo-5-(4-methylphenyl)pyridine” is used in the synthesis of 1H-Pyrazolo[3,4-b]pyridines. These compounds are of interest due to their close similarity with the purine bases adenine and guanine .
- Methods of Application: The synthesis of 1H-Pyrazolo[3,4-b]pyridines involves various synthetic methods, starting from both a preformed pyrazole or pyridine .
- Results: More than 300,000 1H-Pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
3. Preparation of Substituted 4-(2,2-diphenylethyl)pyridine-N-oxides
- Application Summary: “3-Bromo-5-(4-methylphenyl)pyridine” may be used as a building block in the preparation of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained are not detailed in the source .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-5-(4-methylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c1-9-2-4-10(5-3-9)11-6-12(13)8-14-7-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJHUAGNCKQXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467309 | |
| Record name | 3-bromo-5-(4-methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(4-methylphenyl)pyridine | |
CAS RN |
675590-28-0 | |
| Record name | 3-bromo-5-(4-methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1280574.png)
![1-Acetyl-5-chloropyrazolo[3,4-c]pyridine](/img/structure/B1280579.png)



